molecular formula C14H9Cl2NO4 B5729532 3,4-dichlorobenzyl 3-nitrobenzoate

3,4-dichlorobenzyl 3-nitrobenzoate

Cat. No.: B5729532
M. Wt: 326.1 g/mol
InChI Key: IUPZIQHWHXEKMN-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzyl 3-nitrobenzoate is an ester derivative synthesized from 3,4-dichlorobenzyl alcohol and 3-nitrobenzoic acid. The compound features a 3,4-dichlorobenzyl group (a benzene ring with chlorine substituents at positions 3 and 4) linked via an ester bond to a 3-nitrobenzoate moiety (a benzoic acid derivative with a nitro group at position 3). This structure confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and organic synthesis intermediates .

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c15-12-5-4-9(6-13(12)16)8-21-14(18)10-2-1-3-11(7-10)17(19)20/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPZIQHWHXEKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural differences and shared features between 3,4-dichlorobenzyl 3-nitrobenzoate and analogous compounds:

Compound Name Structural Features Key Applications Notable Properties
3,4-Dichlorobenzyl 3-nitrobenzoate Ester linkage; nitro group at benzoate position 3 Pharmaceutical intermediates High lipophilicity; moderate hydrolytic stability
3,4-Dichlorobenzyl picolinate Ester linkage; picolinic acid (pyridine-2-carboxylic acid) as the acyl group Catalysis (e.g., FeCl3-mediated C-H amination) Coordination ability via pyridine nitrogen
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate Ether linkage; methyl carboxylate and nitro groups on benzene Synthetic intermediate Enhanced hydrolytic stability due to ether linkage
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide Thiazole-linked benzamide; nitro group on benzamide Sigma receptor ligands High affinity for sigma-1/sigma-2 receptors
Alkyldimethyl 3,4-dichlorobenzyl Quats Quaternary ammonium structure with dichlorobenzyl group Surfactants, antimicrobial agents Cationic surfactant properties; biocidal activity
Key Observations:
  • Ester vs. Ether Linkages : The ester group in 3,4-dichlorobenzyl 3-nitrobenzoate is more prone to hydrolysis than the ether in methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate, which offers greater stability under basic or acidic conditions .
  • Receptor Binding : Thiazole- and azole-containing analogs (e.g., ) demonstrate significant sigma receptor affinity, suggesting the dichlorobenzyl group is critical for binding, while the nitro group may modulate selectivity .

Pharmacological and Industrial Relevance

  • Pharmaceuticals : The nitro group in 3-nitrobenzoate derivatives may act as a pharmacophore in antimicrobial or antiparasitic agents. Thiazole-linked analogs show promise as sigma receptor ligands for neurological disorders .
  • Agrochemicals : Dichlorobenzyl Quats are used in pesticides due to their surfactant and biocidal properties .
  • Chemical Synthesis : Picolinate esters serve as directing groups in transition-metal catalysis (e.g., FeCl3-mediated C-H amination) .

Research Findings and Data

Physicochemical Properties

Property 3,4-Dichlorobenzyl 3-Nitrobenzoate 3,4-Dichlorobenzyl Picolinate Methyl 4-[(3,4-DCB)oxy]-3-Nitrobenzoate
Molecular Formula C14H9Cl2NO4 C13H9Cl2NO2 C15H11Cl2NO5
Molar Mass (g/mol) 334.14 294.12 356.16
Solubility Low in water; soluble in DCM Moderate in polar aprotic solvents Low water solubility; stable in organic phases
Stability Hydrolytically sensitive Moderate High (ether linkage)

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